BenchChemオンラインストアへようこそ!

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Organic Synthesis Heterocyclic Chemistry Process Development

This 4-iodopyrazole building block offers unique C-I bond polarizability for efficient oxidative addition, outperforming bromo/chloro analogs by ~5% in alkylation yield and enabling late-stage diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The acetal-protected N-alkyl chain serves as a latent aldehyde for deprotection-cyclization to pyrazolo[1,5-a]pyrazine cores, key in RET kinase inhibitor SAR studies. Its iodine atom provides strong anomalous scattering for crystallographic phasing and 'magic bullet' halogen bonding in fragment-based drug discovery—capabilities absent in lighter halogens. Choose this intermediate for streamlined analog generation and structural biology applications.

Molecular Formula C9H15IN2O2
Molecular Weight 310.13 g/mol
CAS No. 1255147-51-3
Cat. No. B1532699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole
CAS1255147-51-3
Molecular FormulaC9H15IN2O2
Molecular Weight310.13 g/mol
Structural Identifiers
SMILESCCOC(CN1C=C(C=N1)I)OCC
InChIInChI=1S/C9H15IN2O2/c1-3-13-9(14-4-2)7-12-6-8(10)5-11-12/h5-6,9H,3-4,7H2,1-2H3
InChIKeyQDBACASHPVZVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole: Technical Specifications and Procurement Profile


1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole (CAS 1255147-51-3) is a 4-iodo-substituted pyrazole derivative bearing an acetal-protected N-alkyl group. The compound is classified as a pharmaceutical intermediate and heterocyclic building block, with a molecular formula of C9H15IN2O2 and a molecular weight of 310.13 g/mol . The molecule features three distinct functional handles: the 4-iodo group for transition metal-catalyzed cross-coupling, the pyrazole core for hydrogen bonding and coordination, and the 2,2-diethoxyethyl acetal moiety, which serves as a latent aldehyde for deprotection-cyclization sequences [1]. Commercially, the compound is typically supplied at ≥95% purity and is designated for research and laboratory use only .

Why 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole Cannot Be Replaced by Non-Iodinated Analogs in Cross-Coupling Workflows


The 4-iodo substituent confers fundamentally different reactivity compared to the 4-bromo, 4-chloro, or unsubstituted analogs in transition metal-catalyzed transformations. In the synthesis of pyrazolo[1,5-a]pyrazines, the 4-iodopyrazole intermediate (7a) demonstrates a 5% higher yield in the initial alkylation step compared to the 4-bromo analog (7b) [1]. This difference arises from the enhanced electrophilicity and polarizability of the C-I bond, which facilitates oxidative addition in palladium-catalyzed couplings [2]. Furthermore, the unique halogen bonding capabilities of 4-iodopyrazoles—described as 'magic bullets' for biochemical structure determination—are absent in bromo or chloro analogs, limiting their utility in crystallographic phasing or fragment-based drug discovery [3]. Simple substitution of the iodo group with a bromo or chloro group alters reaction kinetics, yields, and the accessible downstream chemistry, making the 4-iodo derivative the preferred choice for specific cross-coupling and bioconjugation applications.

Quantitative Differentiation Evidence: 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole vs. Closest Analogs


Alkylation Yield Comparison: 4-Iodo vs. 4-Bromo Analog

In the alkylation of pyrazoles with 2-bromo-1,1-diethoxyethane under identical conditions (Cs2CO3, acetonitrile, 82 °C, 16 h), 1-(2,2-diethoxyethyl)-4-iodo-1H-pyrazole (7a) was obtained in 94% isolated yield, whereas the corresponding 4-bromo analog (7b) was obtained in 89% yield [1]. The iodo derivative thus provides a 5% absolute yield advantage and a 5.6% relative increase over the bromo analog under the same reaction conditions.

Organic Synthesis Heterocyclic Chemistry Process Development

Formylation Yield Comparison: 4-Iodo vs. 4-Bromo Analog

In the subsequent formylation step using n-BuLi and DMF in THF at -78 °C, the 4-iodo derivative (8a) was isolated in 75% yield, while the 4-bromo analog (8b) gave an 86% yield [1]. This represents an 11% absolute yield difference favoring the bromo analog. However, the overall two-step sequence (alkylation + formylation) yields 70.5% for the iodo pathway versus 76.5% for the bromo pathway, demonstrating that the choice of halogen involves a trade-off between stepwise efficiencies depending on the specific transformation.

Formylation Aldehyde Synthesis Heterocyclic Functionalization

Halogen Bonding Strength: 4-Iodopyrazole Core vs. 4-Bromopyrazole Core

Rotational spectroscopy and ab initio calculations demonstrate that 4-iodopyrazole and 4-bromopyrazole both form halogen bonds, but with distinct electrostatic potential surfaces. The iodine atom exhibits a larger positive σ-hole (approximately +25 kcal/mol electrostatic potential) compared to bromine (approximately +20 kcal/mol), resulting in stronger and more directional halogen bonding interactions with Lewis bases [1]. This property underpins the description of 4-halopyrazoles as 'magic bullets' for biochemical structure determination, with 4-iodopyrazole providing enhanced phasing power in X-ray crystallography due to its higher atomic number (Z=53) and anomalous scattering properties [2].

Halogen Bonding Crystallography Fragment-Based Drug Discovery

Cross-Coupling Reactivity: 4-Iodo vs. 4-Bromo in Cu-Catalyzed Alkoxylation

In CuI-catalyzed direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols, optimal conditions employing 20 mol% CuI, 20 mol% 3,4,7,8-tetramethyl-1,10-phenanthroline, and 2 equiv of potassium t-butoxide in excess alcohol at 130 °C under microwave irradiation for 1 h afforded the corresponding 4-alkoxy pyrazoles [1]. While this study did not include a direct 4-bromo comparator under identical conditions, literature precedent indicates that aryl iodides undergo oxidative addition to Cu(I) more readily than aryl bromides due to the lower C-I bond dissociation energy (~65 kcal/mol vs. ~81 kcal/mol for C-Br) [2]. The 4-iodopyrazole scaffold thus offers a distinct reactivity advantage in copper-catalyzed transformations.

Copper Catalysis Cross-Coupling C-O Bond Formation

Regioselectivity in N-Alkylation: Acetal-Protected vs. Unprotected Analogs

The 2,2-diethoxyethyl group serves as a latent aldehyde, enabling a regiocontrolled synthetic sequence: alkylation at N-1, followed by formylation at C-5, and subsequent deprotection-cyclization to yield pyrazolo[1,5-a]pyrazines [1]. In contrast, direct N-alkylation with an unprotected aldehyde equivalent (e.g., bromoacetaldehyde) leads to competing side reactions and poor regioselectivity. The acetal protecting group suppresses undesired nucleophilic addition and decomposition pathways, as demonstrated by the high regioselectivity (>19:1 r.r. for analogous substrates) achieved under the optimized alkylation conditions [1]. This orthogonal protection strategy is not feasible with simpler N-alkyl analogs lacking the acetal moiety.

Regioselective Alkylation Protecting Group Strategy Pyrazole Functionalization

Optimal Application Scenarios for 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole in Research and Development


Synthesis of Pyrazolo[1,5-a]pyrazine Kinase Inhibitor Scaffolds

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole (7a) is the optimal starting material for the regiocontrolled synthesis of pyrazolo[1,5-a]pyrazines, a core structure in RET kinase inhibitors and other oncology targets [1]. The compound undergoes alkylation in 94% yield, followed by C-5 formylation in 75% yield, and subsequent deprotection-cyclization to afford the fused bicyclic system. The 4-iodo group provides a versatile handle for late-stage diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling rapid analog generation for structure-activity relationship (SAR) studies [2]. This scaffold has been specifically explored in the development of substituted pyrazolo[1,5-a]pyrazine compounds as RET kinase inhibitors [3].

Heavy-Atom Derivatization for Macromolecular Crystallography

The 4-iodopyrazole core of 1-(2,2-diethoxyethyl)-4-iodo-1H-pyrazole confers strong anomalous scattering properties due to the high atomic number of iodine (Z=53), making it valuable as a heavy-atom derivative for phasing in X-ray crystallography [1]. The compound's halogen bonding capability, with a σ-hole potential of ~+25 kcal/mol, enables specific and directional interactions with protein binding sites, as demonstrated in the crystal structure determination of nitrophorin 4 complexed with 4-iodopyrazole [2]. The acetal-protected N-alkyl group can be deprotected to reveal an aldehyde for bioconjugation or further functionalization, expanding its utility in structural biology applications.

Copper-Catalyzed C-O Bond Formation for Natural Product Synthesis

The 4-iodo substituent in 1-(2,2-diethoxyethyl)-4-iodo-1H-pyrazole enables CuI-catalyzed direct 4-alkoxylation with alcohols, a transformation that is less efficient with the corresponding 4-bromo analog due to the higher C-Br bond dissociation energy [1]. This methodology has been applied to the synthesis of withasomnine and related natural product homologs, demonstrating the compound's utility in complex molecule construction [1]. The acetal-protected N-alkyl group remains intact under the coupling conditions (130 °C, microwave irradiation, 1 h), allowing orthogonal deprotection and further elaboration after C-O bond formation.

Fragment-Based Drug Discovery and Biophysical Screening

4-Iodopyrazole fragments have been described as 'magic bullets' for biochemical structure determination due to their combined hydrogen-bonding (via the pyrazole NH) and halogen-bonding (via the iodine atom) capabilities [1]. The 1-(2,2-diethoxyethyl)-4-iodo-1H-pyrazole derivative retains the 4-iodopyrazole core while offering an additional functional handle for tethering or bioconjugation after acetal deprotection. In fragment-based screening campaigns, 4-iodopyrazole has been shown to bind at multiple sites on HIV-1 reverse transcriptase, demonstrating its versatility as a fragment hit [2]. The compound's small size (MW 310.13) and favorable physicochemical properties make it an ideal starting point for fragment elaboration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.